molecular formula C16H18N2O5S B12597882 [1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro- CAS No. 871113-75-6

[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3'-nitro-

Cat. No.: B12597882
CAS No.: 871113-75-6
M. Wt: 350.4 g/mol
InChI Key: BVJKVKQRRWKAHL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- is a complex organic compound with a unique structure that combines a biphenyl core with sulfonamide, hydroxybutyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- typically involves multiple steps, starting with the formation of the biphenyl core. This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative. The sulfonamide group is then introduced via a sulfonation reaction, followed by the attachment of the hydroxybutyl group through a nucleophilic substitution reaction. The final step involves the nitration of the biphenyl core to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, [1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- has potential applications as a drug candidate. Its structural features allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxybutyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-3’-nitro- is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. Its biphenyl core offers structural stability, while the sulfonamide, hydroxybutyl, and nitro groups allow for diverse interactions with biological targets and chemical reagents.

This compound’s versatility makes it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

871113-75-6

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-hydroxybutyl)-4-(3-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C16H18N2O5S/c19-11-2-1-10-17-24(22,23)16-8-6-13(7-9-16)14-4-3-5-15(12-14)18(20)21/h3-9,12,17,19H,1-2,10-11H2

InChI Key

BVJKVKQRRWKAHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)NCCCCO

Origin of Product

United States

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